N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClFN3O3S2 and its molecular weight is 457.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown particularly strong inhibitory activity against COX-1 .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thus alleviating inflammation .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This can help to alleviate symptoms associated with inflammatory conditions.
Biochemical Analysis
Biochemical Properties
The compound N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is involved in biochemical reactions that inhibit the activity of cyclooxygenases (COX-1 and COX-2) enzymes . This interaction is characterized by the compound’s ability to bind to these enzymes and reduce their peroxidase activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on COX enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with COX enzymes . The compound’s inhibitory effect on these enzymes suggests that it may exert its effects at the molecular level through enzyme inhibition .
Metabolic Pathways
The compound’s interaction with COX enzymes suggests that it may be involved in pathways related to these enzymes .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)9-10-23(18(24)13-5-4-6-14(20)11-13)19-21-16-8-7-15(28(3,25)26)12-17(16)27-19;/h4-8,11-12H,9-10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVRIZTUFXCAFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.